molecular formula C42H28N6S2 B13015900 B-Bbtzbpt

B-Bbtzbpt

Katalognummer: B13015900
Molekulargewicht: 680.8 g/mol
InChI-Schlüssel: RMXBNRPOIWAOCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-Bbtzbpt is a novel compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular framework, which includes multiple functional groups that contribute to its reactivity and versatility in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of B-Bbtzbpt typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. The initial steps often involve the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization. The reaction conditions for these steps are carefully controlled to ensure high yields and purity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that maximize efficiency and minimize waste. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

B-Bbtzbpt undergoes a variety of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound, resulting in the formation of reduced products.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions to ensure selectivity and high yields. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are typically conducted in the presence of solvents such as ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

B-Bbtzbpt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is being investigated for its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.

    Industry: this compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of B-Bbtzbpt involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions are mediated by the functional groups present in the compound, which facilitate binding to the target molecules. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

B-Bbtzbpt can be compared with other compounds that have similar chemical structures or functional groups. Some of these similar compounds include:

    BZA-Bbtzbpt: A closely related compound with similar functional groups and reactivity.

    BS-CZ: A B-embedded disulfide-bridged π-conjugated compound with different optical properties.

    BS-N: Another B-embedded disulfide-bridged π-conjugated compound with distinct fluorescence characteristics.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions

Eigenschaften

Molekularformel

C42H28N6S2

Molekulargewicht

680.8 g/mol

IUPAC-Name

N,N-diphenyl-4-[8-[4-(N-phenylanilino)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]aniline

InChI

InChI=1S/C42H28N6S2/c1-5-13-31(14-6-1)47(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-39-41(45-49-43-39)38(42-40(37)44-50-46-42)30-23-27-36(28-24-30)48(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI-Schlüssel

RMXBNRPOIWAOCU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)N=S=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.